

Crystal Structure of 3-Nitro-1H-pyrazole-4-carbonitrile: Data Not Currently Available

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Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235

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A comprehensive search of scientific literature and crystallographic databases did not yield a determined crystal structure for **3-Nitro-1H-pyrazole-4-carbonitrile**. While information regarding its synthesis and its role as a chemical intermediate is available, the specific quantitative data and detailed experimental protocols associated with its single-crystal X-ray diffraction analysis are not publicly accessible.

To provide a representative example of the in-depth technical guide requested, this document presents the crystallographic data and experimental details for a closely related compound: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with substituted pyrazole derivatives.

In-depth Technical Guide: Crystal Structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

This guide details the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, a compound of interest in medicinal chemistry due to the known biological activities of N-pyrazole derivatives, which include insecticidal and antifungal properties.^[1]

Data Presentation

The crystallographic data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value
Empirical Formula	C ₁₀ H ₇ N ₅ O ₂
Formula Weight	229.21
Temperature	293 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Monoclinic
Space Group	Cc
Unit Cell Dimensions	
a	3.7685 (2) Å
b	27.3441 (17) Å
c	10.1294 (8) Å
α	90°
β	96.20 (3)°
γ	90°
Volume	1037.70 (12) Å ³
Z	4
Calculated Density	1.465 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	472
Crystal Size	0.30 x 0.30 x 0.10 mm
Data Collection	
Theta range for data collection	2.05 to 25.00°
Index ranges	-4 ≤ h ≤ 4, -32 ≤ k ≤ 32, -12 ≤ l ≤ 12
Reflections collected	2148

Independent reflections	951 [R(int) = 0.071]
Completeness to theta = 25.00°	99.8 %
Absorption correction	ψ-scan
Max. and min. transmission	0.989 and 0.968
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	951 / 2 / 155
Goodness-of-fit on F ²	1.00
Final R indices [I > 2σ(I)]	R1 = 0.048, wR2 = 0.123
R indices (all data)	R1 = 0.052, wR2 = 0.126
Largest diff. peak and hole	0.26 and -0.31 e.Å ⁻³

Table 2: Hydrogen Bond Geometry (Å, °).[\[2\]](#)

D—H···A	d(D—H)	d(H···A)	d(D···A)	∠(DHA)
N(5)— H(5A)···O(1) ⁱ	0.86	2.21	3.013 (4)	155
C(4)— H(4A)···O(1) ⁱ	0.93	2.52	3.216 (5)	132
Symmetry code: (i) x, -y+1, z+1/2				

Experimental Protocols

The synthesis and crystallization of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile were performed as follows:

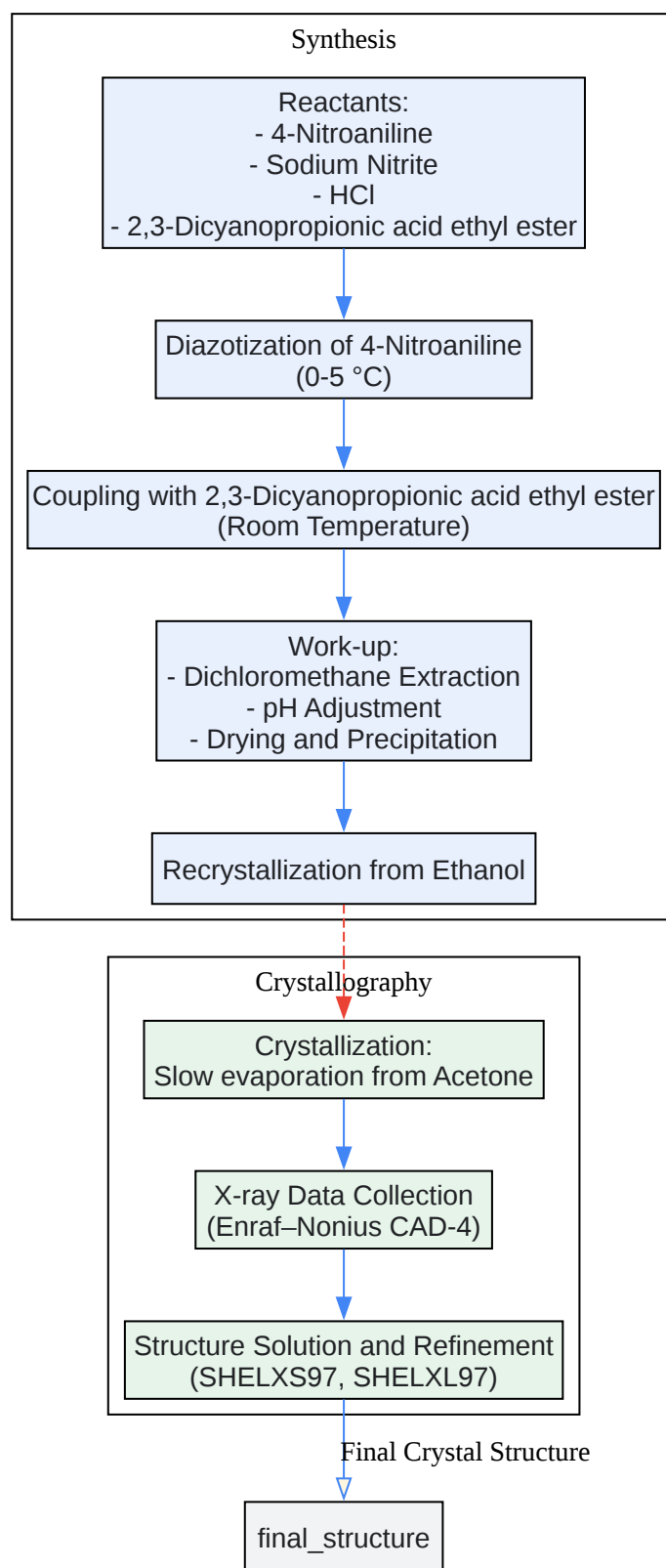
Synthesis:[\[1\]](#)[\[2\]](#)

- Sodium nitrite (1.49 g) was dissolved in 10 ml of water.
- This solution was added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 ml) at 0–5 °C.
- The reaction mixture was stirred for 10 minutes at 0–5 °C.
- 2,3-Dicyanopropionic acid ethyl ester (0.02 mol) was added dropwise and the mixture was stirred for 2 hours at room temperature.
- The reaction mixture was extracted with dichloromethane.
- The pH of the aqueous layer was adjusted to 9 with ammonia.
- The organic layer was separated, dried over anhydrous Na₂SO₄, concentrated, and the product was precipitated.
- The pure compound was obtained by recrystallization from ethanol.

Crystallization:[1][2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.

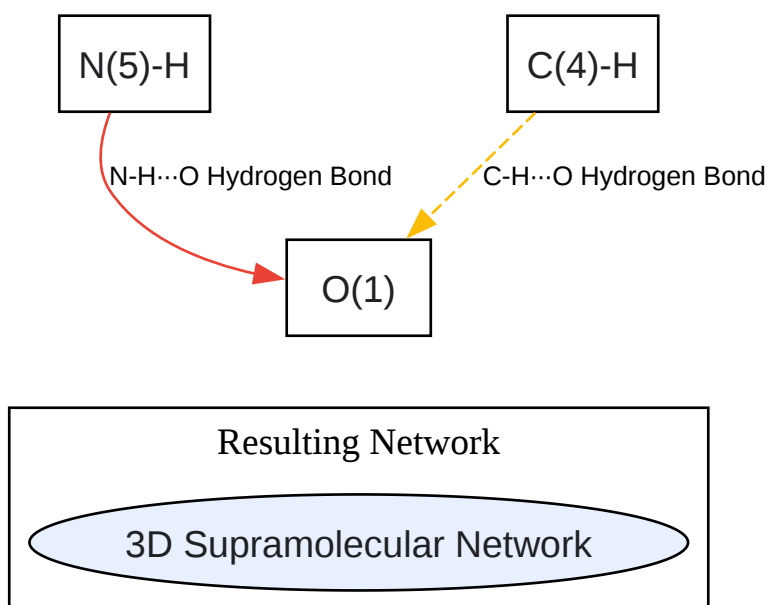
X-ray Data Collection and Structure Solution:[1] Data were collected on an Enraf–Nonius CAD-4 diffractometer. The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and crystallographic analysis.



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Caption: Intermolecular hydrogen bonding in the crystal lattice.

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References

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